molecular formula C7H11NO B14906305 2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile

2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile

Cat. No.: B14906305
M. Wt: 125.17 g/mol
InChI Key: VONPPOIRZNNFGZ-UHFFFAOYSA-N
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Description

2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is characterized by a cyclobutane ring substituted with a hydroxy group and a methyl group in the trans configuration, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile typically involves organic synthesis techniquesThe final step involves the addition of the acetonitrile group .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing bulk reagents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutaneacetonitrile: Lacks the hydroxy and methyl groups.

    3-Hydroxy-3-methylcyclobutanone: Contains a ketone group instead of the nitrile group.

    3-Methylcyclobutanone: Lacks the hydroxy group.

Uniqueness

2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile is unique due to the presence of both the hydroxy and nitrile groups in the trans configuration on the cyclobutane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-(3-hydroxy-3-methylcyclobutyl)acetonitrile

InChI

InChI=1S/C7H11NO/c1-7(9)4-6(5-7)2-3-8/h6,9H,2,4-5H2,1H3

InChI Key

VONPPOIRZNNFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CC#N)O

Origin of Product

United States

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